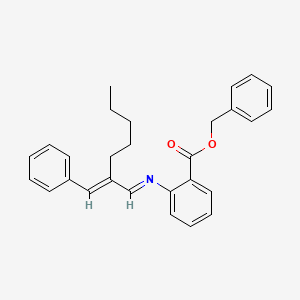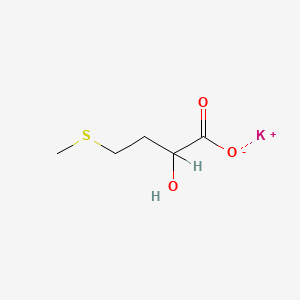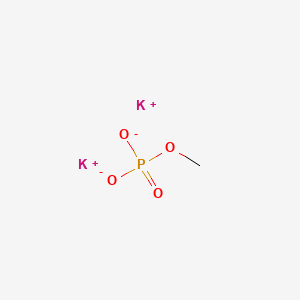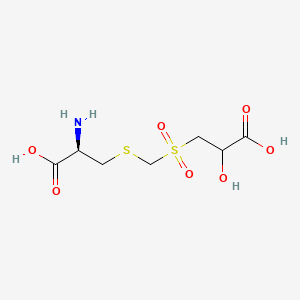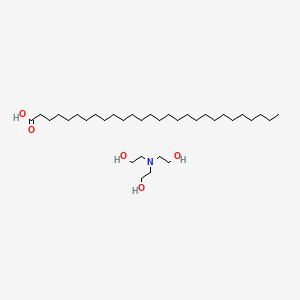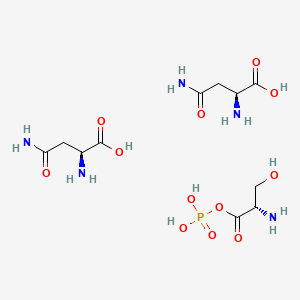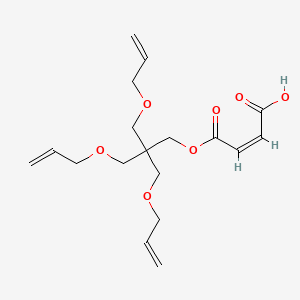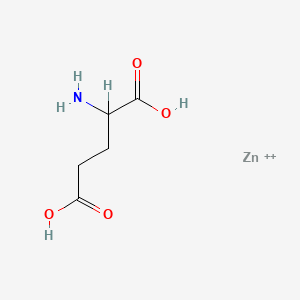
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is a coordination compound where zinc is complexed with two L-glutamate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) typically involves the reaction of zinc salts with L-glutamic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The pH of the solution is adjusted to ensure the proper deprotonation of the L-glutamate ligands, which is crucial for the coordination to zinc.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity.
化学反应分析
Types of Reactions
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Substitution Reactions: The L-glutamate ligands can be replaced by other ligands under certain conditions, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used, although the zinc center is typically resistant to oxidation.
Reduction: Reducing agents like sodium borohydride can be employed, but again, the zinc center is generally stable.
Substitution: Ligands such as ethylenediamine or other amino acids can be introduced to replace the L-glutamate ligands. This is usually done in aqueous solution with controlled pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield new zinc coordination complexes with different ligands, while redox reactions may not significantly alter the zinc center but could affect the ligands.
科学研究应用
Chemistry
In chemistry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with different ligands makes it a versatile compound for research.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Zinc is an essential trace element, and its complexes with amino acids like L-glutamate are investigated for their role in enzyme function and as potential drug candidates.
Industry
In industry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of zinc-based supplements or pharmaceuticals.
作用机制
The mechanism of action of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) involves its interaction with biological molecules. The zinc center can coordinate with various biomolecules, influencing their structure and function. For example, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states or activating substrates.
相似化合物的比较
Similar Compounds
Zinc Gluconate: Another zinc coordination compound with gluconate ligands, commonly used in dietary supplements.
Zinc Acetate: A simpler zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc Oxide: An inorganic compound with a wide range of applications, from sunscreens to semiconductors.
Uniqueness
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is unique due to its specific coordination with L-glutamate ligands, which can impart distinct biochemical properties. Its ability to form stable complexes with amino acids makes it particularly interesting for biological and medicinal research.
属性
CAS 编号 |
34992-53-5 |
|---|---|
分子式 |
C5H9NO4Zn+2 |
分子量 |
212.5 g/mol |
IUPAC 名称 |
zinc;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChI 键 |
GAMIYQSIKAOVTG-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



